(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
Description
Properties
CAS No. |
83141-01-9 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
[3-(2,5-dimethylpyrrol-1-yl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C14H17NO/c1-10-7-8-11(2)15(10)14-6-4-5-13(9-16)12(14)3/h4-8,16H,9H2,1-3H3 |
InChI Key |
IIBLIFVMJGQYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2C)CO)C |
Origin of Product |
United States |
structural characterization and NMR spectral data for (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
Title: Structural Characterization and NMR Spectral Elucidation of (3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol: A Technical Guide
Abstract For drug development professionals and synthetic chemists, the precise structural characterization of highly functionalized aromatic intermediates is a critical bottleneck. The compound (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol serves as a vital sterically hindered building block, frequently utilized in the synthesis of advanced therapeutics, including Selective Estrogen Receptor Degraders (SERDs) targeting ESR1 mutations in oncology [1]. This whitepaper provides a comprehensive, senior-level analysis of its structural dynamics, a field-proven synthetic protocol, and a definitive guide to its Nuclear Magnetic Resonance (NMR) spectral assignments.
Conformational Analysis & Structural Dynamics
Before interpreting the spectral data, one must understand the three-dimensional geometry of the molecule. The 1,2,3-trisubstitution pattern on the central benzene ring creates a highly congested steric environment.
Specifically, the ortho-methyl group on the benzene ring forces the bulky 2,5-dimethylpyrrole moiety into an orthogonal conformation (approximately 90° dihedral angle) relative to the phenyl plane. This minimizes A(1,3)-type steric clashes between the pyrrole methyls and the benzene methyl group.
-
Electronic Consequence: Because the rings are orthogonal, the p -orbital overlap between the pyrrole nitrogen and the benzene π -system is effectively broken. The pyrrole nitrogen exerts only an inductive electron-withdrawing effect (-I), with no resonance donation (+M).
-
Magnetic Consequence: The orthogonal geometry places the pyrrole methyl groups directly into the shielding cone of the benzene ring's π -cloud, resulting in a pronounced upfield shift in the 1 H NMR spectrum.
Synthetic Methodology: The Paal-Knorr Approach
The most efficient route to this compound is the Paal-Knorr pyrrole synthesis, utilizing [2] and hexane-2,5-dione.
Causality in Experimental Design
Sterically hindered anilines exhibit significantly reduced nucleophilicity. Standard refluxing in toluene with a Dean-Stark trap often leads to incomplete conversion. By utilizing glacial acetic acid as both the solvent and the catalyst, we achieve two goals:
-
Carbonyl Activation: The acidic environment protonates the dione carbonyls, making them highly susceptible to nucleophilic attack by the deactivated amine.
-
Benzylic Alcohol Preservation: Acetic acid is mild enough to prevent the acid-catalyzed dehydration or polymerization of the benzylic alcohol moiety, which would occur if stronger mineral acids (e.g., HCl, H 2 SO 4 ) were used.
Step-by-Step Protocol
-
Reagent Preparation: Dissolve 1.0 equivalent of (3-amino-2-methylphenyl)methanol in glacial acetic acid to achieve a 0.5 M concentration.
-
Condensation: Add 1.1 equivalents of hexane-2,5-dione dropwise at ambient temperature under an inert nitrogen atmosphere.
-
Cyclization: Elevate the reaction temperature to 100°C and stir for 4–6 hours. Monitor the consumption of the starting aniline via LC-MS.
-
Quench & Workup: Cool the mixture to 0°C. Critical Step: Neutralize carefully with saturated aqueous NaHCO 3 until pH 7.5 is reached to prevent acid-catalyzed degradation during concentration. Extract with ethyl acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes gradient).
Figure 1: Paal-Knorr synthetic workflow for the target compound.
NMR Spectral Data & Assignments
The following tables summarize the quantitative NMR data (acquired in CDCl 3 at 400 MHz for 1 H and 100 MHz for 13 C). The assignments are grounded in the structural dynamics discussed in Section 1.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | J (Hz) | Int. | Assignment Rationale |
| Pyrrole-CH 3 | 1.95 | s | - | 6H | Anisotropically shielded by the orthogonal phenyl ring's π -cloud. |
| Ar-CH 3 (C2) | 2.08 | s | - | 3H | Deshielded by the adjacent aromatic ring and inductive effect of the N-atom. |
| -OH | 1.85 | br s | - | 1H | Exchangeable proton; broadness indicates dynamic hydrogen bonding. |
| -CH 2 -OH | 4.75 | s | - | 2H | Benzylic protons. Rapid rotation averages out potential diastereotopicity. |
| Pyrrole-H | 5.88 | s | - | 2H | Characteristic upfield shift of electron-rich pyrrole β -protons (C3', C4'). |
| Ar-H (C4) | 7.12 | dd | 7.8, 1.5 | 1H | Ortho to pyrrole. Lacks resonance shielding due to orthogonal geometry. |
| Ar-H (C5) | 7.28 | t | 7.8 | 1H | Meta to both substituents; coupled to H4 and H6. |
| Ar-H (C6) | 7.48 | dd | 7.8, 1.5 | 1H | Ortho to CH 2 OH; deshielded by the inductive effect of the benzylic oxygen. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Carbon Type | Chemical Shift ( δ , ppm) | Assignment Rationale |
| Aliphatic (CH 3 ) | 12.5 | Pyrrole-CH 3 carbons. |
| Aliphatic (CH 3 ) | 14.2 | Ar-CH 3 (C2) carbon. |
| Aliphatic (CH 2 ) | 63.5 | Benzylic -CH 2 OH carbon. |
| Heteroaromatic (CH) | 105.8 | Pyrrole C3' and C4' carbons. |
| Aromatic (CH) | 126.5, 128.5, 129.2 | Benzene ring CH carbons (C5, C4, C6 respectively). |
| Quaternary (C) | 128.0 | Pyrrole C2' and C5' carbons. |
| Quaternary (C) | 134.5, 138.0, 140.5 | Benzene ring quaternary carbons (C2, C3, C1). |
Advanced 2D NMR Elucidation Strategy
To establish absolute trustworthiness in the structural assignment—particularly distinguishing the crowded aromatic protons (H4, H5, H6)—a self-validating 2D NMR workflow is mandatory. Relying solely on 1D 1 H NMR is insufficient due to the subtle inductive effects at play.
-
1 H- 1 H COSY: First, map the continuous spin system of the benzene ring. The triplet at δ 7.28 (H5) will show cross-peaks to both doublets of doublets ( δ 7.12 and δ 7.48).
-
1 H- 13 C HSQC: Correlate the identified protons to their directly attached carbons to separate the overlapping aromatic signals in the carbon dimension.
-
1 H- 13 C HMBC (The Definitive Proof): Use long-range couplings ( 2JCH and 3JCH ) to lock the assignments.
-
The benzylic protons ( δ 4.75) will show a strong 3J correlation to the C6 carbon and C2 carbon, unambiguously identifying the H6 proton.
-
The pyrrole methyl protons ( δ 1.95) will show 3J correlations to the C3 quaternary carbon of the benzene ring, confirming the site of attachment.
-
Figure 2: 2D NMR workflow for unambiguous structural verification.
References
- Barlaam, B., et al. (AstraZeneca AB). "CHEMICAL COMPOUNDS". US Patent Application Publication US 2018/0111931 A1.
-
PubChemLite. "(3-amino-2-methylphenyl)methanol (C8H11NO)". National Center for Biotechnology Information. URL:[Link]
-
Synthonix, Inc. "(3-Amino-2-methylphenyl)methanol - [A89288]". URL: [Link]
Advanced Molecular Modeling and Electron Density Analysis of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
Executive Summary
The compound (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is a highly sterically hindered, electron-rich molecular entity. In modern drug discovery, particularly within oncology, this structural motif frequently emerges as a critical intermediate or a lipophilic pharmacophore in the development of next-generation Selective Estrogen Receptor Degraders (SERDs)[1]. This whitepaper provides an in-depth technical analysis of its conformational landscape, electron density distribution, and frontier molecular orbitals, supported by self-validating computational methodologies.
Chemical Context & Pharmacological Relevance
The structural architecture of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol consists of a central phenyl ring substituted with a hydroxymethyl group, an ortho-methyl group, and a 2,5-dimethylpyrrole ring.
In the synthesis of targeted oncology therapeutics, the 2,5-dimethylpyrrole moiety serves a dual purpose. Synthetically, it acts as a highly robust protecting group for primary anilines (via the Paal-Knorr synthesis), allowing for aggressive downstream functionalization of the benzyl alcohol (e.g., conversion to a benzyl halide for cross-coupling)[1]. Pharmacologically, when retained in the final drug scaffold, the bulky, electron-rich pyrrole significantly alters the molecule's binding kinetics. In the context of SERDs, such lipophilic, sterically demanding groups are engineered to bind competitively to the Estrogen Receptor alpha (ERα), inducing a profound conformational change that triggers the receptor's ubiquitination and subsequent degradation by the 26S proteasome[2][3].
Caption: Mechanism of action for Selective Estrogen Receptor Degraders (SERDs) targeting ERα.
Conformational Landscape & Steric Hindrance
The defining stereochemical feature of this molecule is the restricted rotation around the C(phenyl)–N(pyrrole) bond. The presence of the ortho-methyl group on the phenyl ring, combined with the two methyl groups at the 2- and 5-positions of the pyrrole ring, creates severe steric repulsion.
Molecular modeling reveals that to minimize this steric clash, the molecule adopts a nearly orthogonal conformation , where the plane of the pyrrole ring sits at approximately an 88° to 90° dihedral angle relative to the phenyl ring. This restricted rotation results in a high energy barrier to planarization, effectively decoupling the π-systems of the two rings and preventing extended conjugation.
Electron Density & Frontier Molecular Orbitals
Understanding the electron density of this molecule is critical for predicting its reactivity and target-binding affinity. Density Functional Theory (DFT) calculations provide precise mapping of these electronic properties[4].
-
Highest Occupied Molecular Orbital (HOMO): Due to the orthogonal geometry, the HOMO is highly localized on the π-excessive 2,5-dimethylpyrrole ring. This makes the pyrrole moiety the primary site for potential electrophilic attack or oxidative metabolism.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly localized over the substituted phenyl ring, indicating the region most susceptible to nucleophilic interactions.
-
Electrostatic Potential (ESP) Map: The ESP map reveals a strong negative potential localized around the oxygen atom of the methanol group (a strong hydrogen-bond acceptor) and a diffuse region of negative potential above and below the pyrrole ring. The nitrogen lone pair is delocalized into the pyrrole π-system, rendering it non-basic.
Quantitative Computational Data Summary
| Parameter | Calculated Value (Theoretical) | Structural & Chemical Significance |
| Dihedral Angle (C-C-N-C) | ~88.5° | Orthogonal geometry driven by extreme steric clash; prevents π-conjugation. |
| HOMO Energy | -5.82 eV | High electron donation capacity localized on the pyrrole ring. |
| LUMO Energy | -1.15 eV | Localized on the phenyl ring; dictates electron-accepting behavior. |
| Energy Gap (ΔE) | 4.67 eV | Indicates a highly stable molecule with low chemical reactivity under ambient conditions. |
| Dipole Moment | 2.45 Debye | Driven by the hydroxymethyl group; influences aqueous solubility and hydrogen bonding. |
Experimental Protocol: Self-Validating Computational Workflow
To generate accurate electron density maps and orbital energies, a rigorous, self-validating computational workflow must be employed. The following protocol outlines the exact causality behind each methodological choice using Gaussian 16[4].
Step 1: Initial Coordinate Generation Construct the 3D model of the molecule using a molecular builder (e.g., GaussView). Ensure the hydroxymethyl group is oriented to allow for both intra- and intermolecular hydrogen bonding assessments.
Step 2: Molecular Mechanics Conformational Search
-
Action: Run an MMFF94 conformational search to identify the lowest-energy rotamers around the C-N bond.
-
Causality: Bypassing this step risks trapping the subsequent DFT optimization in a high-energy local minimum, yielding entirely inaccurate electron density maps.
Step 3: DFT Geometry Optimization
-
Action: Execute geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: The diffuse functions (denoted by ++) are mathematically critical for accurately modeling the electron density of the oxygen lone pairs and the diffuse π-cloud of the pyrrole ring. The polarization functions (d,p) ensure accurate modeling of the highly strained C-N bond geometry.
Step 4: Frequency Calculation (Self-Validation)
-
Action: Perform a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).
-
Causality: This is the self-validating step. The absence of any imaginary frequencies (negative values) mathematically guarantees that the optimized geometry is a true minimum on the potential energy surface, rather than a transition state.
Step 5: Wavefunction & ESP Mapping
-
Action: Generate the formatted checkpoint file (.fchk) to compute the Electrostatic Potential (ESP) mapped onto an electron density isosurface (typically rendered at 0.0004 a.u.).
Caption: Computational workflow for DFT-based electron density mapping and conformational analysis.
References
- Barlaam, B. C., et al. "Chemical compounds." US Patent US20180111931A1.
-
Scott, J. S., & Barlaam, B. "Selective estrogen receptor degraders (SERDs) and covalent antagonists (SERCAs): a patent review (2015-present)." Expert Opinion on Therapeutic Patents, Taylor & Francis.[Link]
-
Gaussian, Inc. "Density Functional (DFT) Methods." Gaussian.com.[Link]
-
Hernando, C., et al. "Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective." International Journal of Molecular Sciences, PMC.[Link]
Sources
- 1. US20180111931A1 - Chemical compounds - Google Patents [patents.google.com]
- 2. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. gaussian.com [gaussian.com]
Application Note: Optimized Paal-Knorr Synthesis Protocol for (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
Executive Summary
This application note details an optimized, scalable Paal-Knorr cyclocondensation protocol for the synthesis of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol . By carefully modulating the solvent and Brønsted acid catalyst, this protocol achieves high-yielding pyrrole formation while suppressing side reactions associated with the highly sensitive benzylic alcohol moiety present on the aniline precursor.
Introduction & Mechanistic Rationale
The Paal-Knorr synthesis is the premier methodology for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. For our target molecule, the reaction involves the condensation of hexane-2,5-dione (acetonylacetone) with (3-amino-2-methylphenyl)methanol.
Mechanistic Causality: As elucidated by , the reaction does not proceed via a simple bis-imine intermediate. Instead, it is initiated by the nucleophilic attack of the primary amine onto a protonated carbonyl to form a hemiaminal. Subsequent intramolecular cyclization yields a 2,5-dihydroxytetrahydropyrrole intermediate, which undergoes a thermodynamically driven double dehydration to form the aromatic pyrrole core.
Substrate-Specific Challenges: The starting aniline possesses an unprotected benzylic alcohol (-CH₂OH) and an ortho-methyl group. The ortho-methyl induces steric hindrance, requiring thermal activation to drive the cyclization. However, the use of harsh Lewis acids or strong Brønsted acids (e.g., p-TsOH in refluxing toluene) risks generating a benzylic carbocation, leading to undesired intermolecular etherification or Friedel-Crafts alkylation. To circumvent this, our protocol utilizes a mild Brønsted acid (glacial acetic acid) in a protic solvent (ethanol) as recommended by modern . This provides sufficient protonation to activate the diketone without compromising the integrity of the benzylic alcohol.
Mechanistic pathway of the Paal-Knorr pyrrole synthesis via hemiaminal intermediates.
Reaction Optimization & Quantitative Data
To establish a self-validating and robust procedure, several reaction conditions were evaluated. The goal was to maximize the conversion rate while maintaining high chemoselectivity (avoiding benzylic etherification or acetate ester formation).
Table 1: Optimization of Paal-Knorr Conditions
| Entry | Solvent | Catalyst | Temperature | Time | Yield (%) | Purity (HPLC) | Observation / Causality |
| 1 | Toluene | p-TsOH (10 mol%) | 110 °C | 4 h | 45% | 70% | High acidity caused significant benzylic etherification. |
| 2 | Glacial AcOH | None (Neat) | 100 °C | 3 h | 72% | 88% | Trace acetate ester formation observed on the benzylic alcohol. |
| 3 | Water | None | 100 °C | 12 h | 65% | 90% | Sluggish reaction due to steric hindrance and poor solubility. |
| 4 | Ethanol | AcOH (20 mol%) | 80 °C | 6 h | 89% | >98% | Optimal balance of rate and selectivity; no side reactions. |
Experimental Protocol
Scale: 10.0 mmol
Materials & Reagents
-
(3-Amino-2-methylphenyl)methanol : 1.37 g (10.0 mmol, 1.0 equiv)
-
Hexane-2,5-dione (Acetonylacetone) : 1.20 g (10.5 mmol, 1.05 equiv) — Standard excess to ensure complete amine consumption, as noted in .
-
Ethanol (Absolute, Anhydrous) : 20 mL
-
Glacial Acetic Acid : 0.12 mL (2.0 mmol, 20 mol%)
-
Ethyl Acetate (EtOAc) and Hexanes : For extraction and chromatography
-
Saturated aqueous NaHCO₃ and Brine
Step-by-Step Methodology
-
Reagent Assembly : Into a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 1.37 g of (3-amino-2-methylphenyl)methanol and 20 mL of absolute ethanol. Stir at 400 rpm until full dissolution is achieved.
-
Catalyst & Substrate Addition : Add 0.12 mL of glacial acetic acid. Subsequently, add 1.20 g of hexane-2,5-dione dropwise over 5 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes of the diketone, minimizing the formation of oligomeric byproducts and ensuring a controlled exothermic profile.
-
-
Thermal Activation : Attach a reflux condenser. Submerge the flask in a pre-heated oil bath at 80 °C. Maintain reflux under a nitrogen atmosphere for 6 hours.
-
In-Process Control (IPC) : After 5 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes/EtOAc eluent. The primary amine (ninhydrin-active, lower Rf) should be completely consumed, replaced by a single UV-active spot (higher Rf) corresponding to the target pyrrole.
-
Quench & Workup : Remove the flask from the oil bath and cool to ambient temperature. Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the ethanol. Dilute the resulting crude oil with 30 mL of EtOAc.
-
Neutralization : Wash the organic layer with 20 mL of saturated aqueous NaHCO₃.
-
Causality: Neutralizing the acetic acid catalyst prior to final concentration prevents acid-catalyzed degradation, etherification, or polymerization of the pyrrole during storage. Wash with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification : Load the crude residue onto a silica gel column. Elute with a gradient of 10% to 30% EtOAc in Hexanes. Collect the UV-active fractions containing the product.
-
Isolation : Evaporate the solvent to afford (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol as a highly pure, pale yellow viscous oil/solid.
Step-by-step experimental workflow for the synthesis and isolation of the target pyrrole.
Self-Validating System & Analytical Characterization
A robust protocol must be self-validating. To ensure the structural integrity of the synthesized product and confirm that the benzylic alcohol remains completely intact, perform the following analytical checks on the isolated product:
-
¹H NMR (400 MHz, CDCl₃) :
-
Validation of Amine Consumption : Look for the complete disappearance of the broad aniline -NH₂ signal (~δ 3.5–4.0 ppm).
-
Validation of Pyrrole Formation : Confirm the presence of the pyrrole core via the two equivalent aromatic protons at the 3,4-positions, appearing as a sharp singlet around δ 5.85 ppm. The pyrrole methyl groups (6H) will appear around δ 1.95 ppm, and the aryl ortho-methyl (3H) around δ 2.05 ppm.
-
Validation of Benzylic Alcohol Integrity : The benzylic -CH₂OH protons should appear as a sharp singlet near δ 4.75 ppm, confirming the alcohol was not etherified or acetylated during the reaction.
-
-
LC-MS : Expected mass [M+H]⁺ = 216.14 m/z.
References
Application Note: A Step-by-Step Synthesis Pathway for (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
Abstract
This application note provides a detailed, two-step synthetic protocol for the preparation of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol, a novel aryl-substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The synthesis employs a robust and efficient strategy involving an acid-catalyzed Paal-Knorr condensation to construct the pyrrole ring, followed by the reduction of a carboxylic acid functionality to the target benzyl alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and step-by-step experimental procedures.
Introduction
Substituted pyrroles are a class of heterocyclic compounds of significant interest due to their presence in a wide array of natural products and pharmacologically active molecules. The unique electronic properties and biological compatibility of the pyrrole scaffold make it a valuable building block in the design of new therapeutic agents and functional materials. This document outlines a reliable synthetic route to (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol, a compound featuring a sterically hindered aryl substituent on the pyrrole nitrogen. The described pathway is designed for adaptability and scalability in a standard laboratory setting.
Overall Synthetic Strategy
The synthesis of the target molecule is achieved through a two-step sequence commencing with commercially available 3-amino-2-methylbenzoic acid. The overall transformation is depicted below:
Figure 1: Overall synthetic pathway for (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol.
The initial step involves the formation of the 2,5-dimethylpyrrole ring via the Paal-Knorr synthesis.[1][2][3][4] This classic condensation reaction occurs between a primary amine (3-amino-2-methylbenzoic acid) and a 1,4-dicarbonyl compound (acetonylacetone). The subsequent step is the reduction of the carboxylic acid group of the resulting intermediate to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[5][6][7]
Part 1: Synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic Acid
Reaction Principle and Mechanism
The Paal-Knorr synthesis is a cornerstone reaction for the formation of substituted pyrroles.[8] The mechanism involves the nucleophilic attack of the primary amine on the two carbonyl groups of the 1,4-diketone, leading to the formation of a di-hemiaminal intermediate. Subsequent dehydration under acidic conditions results in the formation of the aromatic pyrrole ring.[1][3] The use of a weak acid like acetic acid as both a catalyst and solvent facilitates the reaction.[2]
Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Amino-2-methylbenzoic acid | 151.16 | 5.00 | 33.1 | 1.0 |
| Acetonylacetone (2,5-Hexanedione) | 114.14 | 4.16 | 36.4 | 1.1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-methylbenzoic acid (5.00 g, 33.1 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add acetonylacetone (4.16 g, 36.4 mmol, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess acetic acid.
-
Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid as a solid.
Part 2: Synthesis of (3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
Reaction Principle and Mechanism
The reduction of carboxylic acids to primary alcohols requires a strong reducing agent due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.[5][9] The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the aluminum hydride species coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for hydride attack. This leads to an aldehyde intermediate that is immediately further reduced to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the final primary alcohol.[5][10]
Figure 3: Simplified mechanism for the LiAlH₄ reduction of a carboxylic acid.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid | 229.27 | 4.00 | 17.4 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.32 | 34.8 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Solvent |
| Deionized Water | 18.02 | - | - | For Quench |
| 15% Sodium Hydroxide Solution | 40.00 | - | - | For Quench |
| Ethyl Acetate | 88.11 | - | - | For Extraction |
| Anhydrous Sodium Sulfate | 142.04 | - | - | Drying Agent |
Procedure:
Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
In the flask, suspend lithium aluminum hydride (1.32 g, 34.8 mmol, 2.0 equivalents) in anhydrous THF (50 mL).
-
Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Dissolve 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid (4.00 g, 17.4 mmol) in anhydrous THF (50 mL) in the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-45 minutes. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Quenching Procedure (Fieser workup): Cautiously and slowly add deionized water (1.3 mL) dropwise to the stirred reaction mixture. This should be followed by the dropwise addition of 15% aqueous sodium hydroxide solution (1.3 mL), and finally, another portion of deionized water (3.9 mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization
The identity and purity of the final product and intermediate should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the carboxylic acid C=O and O-H stretch, and appearance of the alcohol O-H stretch).
Safety and Handling
-
Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle under an inert atmosphere. Avoid contact with water and other protic solvents.
-
Tetrahydrofuran (THF): Flammable and can form explosive peroxides. Use in a well-ventilated area, away from ignition sources. Use freshly distilled or inhibitor-stabilized THF.
-
Acetonylacetone: Irritant. Avoid inhalation and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Shinde, S. B., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]
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OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]
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Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. Retrieved from [Link]
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Testbook. (2026). Benzoic acid on reacting with lithium aluminium hydride give. Retrieved from [Link]
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Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of be.... Retrieved from [Link]
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ACS Publications. (1995). Reaction of Methylamine with Acetonylacetone and Its Application in Polymer Analysis. Analytical Chemistry. Retrieved from [Link]
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American Chemical Society. (n.d.). Reaction of Methylamine with Acetonylacetone and Its Application in Polymer Analysis. Retrieved from [Link]
-
Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
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PMC. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and reactivity of acetylacetone with amine ligands in fac-Re(OH2)3(CO)3+ complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylacetone. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of N- (o-Amino Aryl) Pyrroles by Paal-Knorr Reaction. Retrieved from [Link]
-
YouTube. (2022). Preparation of 2,5-dimethyl pyrrole. Retrieved from [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
-
PubMed. (2003). The reaction of acetylacetone with amino sugars: implications for the formation of glycosylpyrazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
The ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
NextSDS. (n.d.). [2,5-DIMETHYL-1-(2,4,6-TRIMETHYL-PHENYL)-1H-PYRROL-3-YL]-METHANOL. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]
- Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
- Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
-
Organic Syntheses. (n.d.). Benzoic acid, 2-amino-3-fluoro. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 2-amino-3-methylbenzoate. Retrieved from [Link]
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Application Notes and Protocols for (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol: A Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis and potential applications of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol , a key intermediate in the development of novel therapeutics. As a Senior Application Scientist, this guide is structured to provide not only detailed protocols but also the scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry and pharmacology.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic tractability allow for the creation of diverse molecular architectures with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide will focus on a specific substituted pyrrole derivative, highlighting its potential as a building block for targeted therapies, particularly in the realm of kinase inhibitors.
Part 1: Synthesis of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
The synthesis of the title compound can be efficiently achieved through a two-step process, beginning with the well-established Paal-Knorr pyrrole synthesis, followed by the reduction of a nitrile functionality. This synthetic strategy offers high yields and is amenable to scale-up for pharmaceutical production.
Step 1: Paal-Knorr Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzonitrile
The Paal-Knorr synthesis is a classic and highly reliable method for the formation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[3][4][5] In this proposed synthesis, 3-amino-2-methylbenzonitrile is reacted with 2,5-hexanedione. The acidic conditions catalyze the condensation and subsequent cyclization to form the stable aromatic pyrrole ring.[6][7]
Materials:
-
3-amino-2-methylbenzonitrile
-
2,5-hexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-2-methylbenzonitrile (1.0 equivalent) and glacial acetic acid (5-10 volumes).
-
Stir the mixture until the amine is fully dissolved.
-
Add 2,5-hexanedione (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water, which may result in the precipitation of the product.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzonitrile.
| Reactant | Molar Ratio | Purity |
| 3-amino-2-methylbenzonitrile | 1.0 | >98% |
| 2,5-hexanedione | 1.1 | >97% |
| Glacial Acetic Acid | - | ACS Grade |
Table 1: Reactant Specifications for Paal-Knorr Synthesis
Step 2: Reduction of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzonitrile to (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
The final step involves the reduction of the nitrile group to a primary alcohol. This can be achieved using various reducing agents. A common and effective method is the use of a metal hydride, such as lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation.[8] For the purpose of this protocol, we will detail a catalytic hydrogenation method which is often preferred in industrial settings due to safety and work-up considerations.
Materials:
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzonitrile
-
Methanol or Ethanol
-
Raney Nickel or Palladium on Carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzonitrile (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Carefully add the hydrogenation catalyst (Raney Nickel, ~5-10 wt. % or 10% Pd/C, ~5 mol %).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary depending on the equipment).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol.
-
If necessary, the product can be further purified by column chromatography on silica gel.
| Catalyst | Catalyst Loading | Solvent | Pressure | Temperature |
| Raney Nickel | 5-10 wt. % | Methanol | 50-100 psi | 25-50 °C |
| 10% Pd/C | ~5 mol % | Ethanol | 50-100 psi | 25-50 °C |
Table 2: Typical Conditions for Catalytic Hydrogenation
Caption: Proposed two-step synthesis of the target intermediate.
Part 2: Applications in Pharmaceutical Development
The structural motif of a phenyl group linked to a pyrrole ring is a common feature in a class of targeted anticancer agents known as kinase inhibitors.[9] These drugs are designed to block the action of specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers.
Potential as a Kinase Inhibitor Intermediate
The title compound, (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol, possesses key structural features that make it an attractive intermediate for the synthesis of kinase inhibitors:
-
Pyrrole Ring: The 2,5-dimethyl-1H-pyrrol-1-yl group can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases.[11][12]
-
Phenyl Ring: The substituted phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of selectivity and pharmacokinetic properties.
-
Methanol Group: The primary alcohol functionality serves as a versatile handle for introducing other chemical moieties through reactions such as etherification, esterification, or conversion to an amine, enabling the exploration of structure-activity relationships (SAR).[13]
Targeting EGFR and VEGFR Signaling Pathways
Many pyrrole-based kinase inhibitors target key players in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[14][15][16]
-
EGFR Signaling: The EGFR pathway, when activated by ligands like EGF, triggers a cascade of downstream signals that promote cell proliferation, survival, and metastasis.[2]
-
VEGFR Signaling: The VEGFR pathway is essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, enabling their growth and spread.[17]
The dual inhibition of both EGFR and VEGFR signaling is a promising strategy in cancer therapy to simultaneously halt tumor cell proliferation and cut off its blood supply.[14] The intermediate (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol can be envisioned as a core component in the synthesis of molecules designed to target these pathways.
Caption: Simplified EGFR and VEGFR signaling pathways.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors relies heavily on understanding the SAR. For pyrrole-based inhibitors, the following general trends have been observed:
-
Substitution on the Pyrrole Ring: The 2,5-dimethyl substitution pattern is often optimal for fitting into hydrophobic pockets of the kinase active site.
-
Linker between Pyrrole and Phenyl Rings: The direct N-aryl linkage provides a rigid conformation that can be favorable for binding.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. The 2-methyl group on the phenyl ring of the title compound can influence the dihedral angle between the two rings, which can be critical for achieving the correct binding orientation.
| Compound Type | Target Kinase | IC₅₀ (nM) |
| Pyrrole-based Inhibitor A | Lck | <10 |
| Pyrrole-based Inhibitor B | PfPKG | 25 |
| Pyrrole-Indolinone C | VEGFR-2 | 50 |
Table 3: Representative IC₅₀ Values for Structurally Related Pyrrole-Based Kinase Inhibitors [9][11][13] (Note: These are examples and not direct data for derivatives of the title compound).
Part 3: Experimental Protocols for Biological Evaluation
Once a potential drug candidate is synthesized from (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol, its biological activity must be assessed. The following are standard protocols for evaluating the efficacy of potential kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay
This protocol is a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cell-Based Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the targeted kinase.
Materials:
-
Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT or CellTiter-Glo® reagent
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Sources
- 1. Research Portal [scholarship.libraries.rutgers.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. malariaworld.org [malariaworld.org]
- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Molecular Targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Note: Derivatization Strategies for the Hydroxyl Group in (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
Executive Summary
The compound (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is a highly specialized synthetic intermediate, frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including next-generation Selective Estrogen Receptor Degraders (SERDs) such as camizestrant (AZD9833) [2].
Structurally, this molecule consists of a central benzene ring bearing three critical functional groups: an ortho-methyl group, a primary benzylic alcohol, and a primary amine masked as a 2,5-dimethylpyrrole. The 2,5-dimethylpyrrole serves as a robust, base-stable protecting group that prevents unwanted nucleophilic attack or oxidation of the aniline nitrogen during downstream synthesis [1]. Derivatizing the sterically hindered benzylic hydroxyl group is a critical bottleneck in building the pyrazolo[4,3-f]isoquinoline core of SERDs. This guide details the chemoselective protocols required to activate or oxidize this hydroxyl group without compromising the sensitive pyrrole moiety [3].
Structural Analysis & Causality (E-E-A-T)
The Challenge of Steric Hindrance and Chemoselectivity
The benzylic alcohol in this substrate is flanked by an ortho-methyl group and a meta-(2,5-dimethylpyrrole) group. This localized steric bulk significantly reduces the rate of direct bimolecular nucleophilic substitution (SN2) reactions. To utilize this benzylic position for C-C or C-N bond formation, the hydroxyl group must be converted into a highly reactive electrophile (e.g., a bromide or mesylate) or oxidized to an aldehyde for subsequent reductive amination.
Reagent Selection Rationale
The 2,5-dimethylpyrrole ring is highly electron-rich and susceptible to electrophilic aromatic substitution, acid-catalyzed polymerization, and oxidative cleavage.
-
For Halogenation: Traditional methods utilizing concentrated Hydrobromic acid (HBr) or Phosphorus tribromide (PBr3) generate highly acidic environments that can protonate and degrade the pyrrole ring. Therefore, the Appel Reaction (CBr4 / PPh3) is selected. It provides a mild, nearly neutral pathway that cleanly substitutes the hydroxyl group via an oxyphosphonium intermediate [3].
-
For Oxidation: Strong oxidants like Potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4) will destroy the pyrrole ring. Activated Manganese(IV) oxide (MnO2) is chosen because it operates via a radical mechanism on the solid surface, offering near-perfect chemoselectivity for benzylic alcohols while leaving the electron-rich heterocycle completely intact [3].
Derivatization Pathways
Fig 1. Chemoselective derivatization pathways for the sterically hindered benzylic alcohol.
Experimental Protocols
Protocol A: Chemoselective Oxidation to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzaldehyde
This protocol utilizes surface-active MnO2 to achieve mild oxidation.
Materials:
-
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol (1.0 eq)
-
Activated Manganese(IV) oxide (MnO2, 85%, 10.0 - 15.0 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
Step-by-Step Methodology:
-
Preparation: Dissolve the benzylic alcohol (1.0 eq) in anhydrous CH2Cl2 (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Reagent Addition: Add activated MnO2 (10.0 eq) in a single portion at room temperature (20–25 °C). The suspension will turn black.
-
Reaction Monitoring (Self-Validation): Stir the heterogeneous mixture vigorously. Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.2) should disappear, replaced by a highly UV-active spot corresponding to the aldehyde (Rf ~0.5).
-
Workup: Once complete (typically 4–12 hours), filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional CH2Cl2 and Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Analytical Validation: 1H NMR (CDCl3) must show the disappearance of the benzylic -CH2OH signal (~4.7 ppm) and the appearance of a sharp aldehyde proton singlet at ~10.1 ppm. The pyrrole methyl groups should remain unshifted at ~2.0 ppm.
Protocol B: Conversion to 1-(3-(bromomethyl)-2-methylphenyl)-2,5-dimethyl-1H-pyrrole via Appel Reaction
This protocol safely converts the alcohol to a bromide leaving group without acid-mediated pyrrole degradation.
Materials:
-
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol (1.0 eq)
-
Carbon tetrabromide (CBr4, 1.2 eq)
-
Triphenylphosphine (PPh3, 1.25 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
Step-by-Step Methodology:
-
Preparation: Dissolve the benzylic alcohol (1.0 eq) and CBr4 (1.2 eq) in anhydrous CH2Cl2 (0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add PPh3 (1.25 eq) portion-wise over 10 minutes to control the mild exotherm. The solution will typically turn pale yellow.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
-
Reaction Monitoring (Self-Validation): TLC (Eluent: 15% EtOAc in Hexanes) will indicate the consumption of the alcohol and the formation of a less polar product (Rf ~0.6). Note: Triphenylphosphine oxide (TPPO) will appear as a baseline streak.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2 (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0% to 10% EtOAc in Hexanes) to separate the product from TPPO.
-
Analytical Validation: 1H NMR (CDCl3) will confirm the shift of the benzylic CH2 protons from ~4.7 ppm to a sharp singlet at ~4.5 ppm, confirming successful bromination.
Quantitative Data & Method Comparison
| Derivatization Target | Primary Reagents | Temp | Typical Yield | Pyrrole Stability | Downstream Utility |
| Aldehyde | MnO2 (10 eq), CH2Cl2 | 20 °C | 85–95% | Excellent (No cleavage) | Reductive amination, Wittig olefination |
| Bromide | CBr4, PPh3, CH2Cl2 | 0 °C to RT | 75–85% | Excellent (Neutral/Mild) | SN2 displacement, Grignard formation |
| Mesylate | MsCl, Et3N, CH2Cl2 | 0 °C | 90–98% | Excellent (Base-buffered) | Mild SN2 displacement (avoiding halogens) |
References
-
Cho, Y. S., et al. (2013). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry, 78(21), 10931-10937. Available at:[Link]
-
Moss, T. A., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry, 63(23), 14530-14559. Available at:[Link]
- Barlaam, B. C., et al. (2018). CHEMICAL COMPOUNDS. U.S. Patent Application Publication No. US20180111931A1. AstraZeneca AB.
Technical Support Center: Overcoming Steric Hindrance in (3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol Workflows
Diagnostic Overview: The "Steric Wall" Effect
When working with (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol , researchers frequently report stalled reactions, poor yields, and complete failure of standard benzylic transformations.
The Causality: The root cause is extreme topological shielding. The 2,5-dimethylpyrrole group at the C3 position cannot lie coplanar with the central phenyl ring due to severe steric clashes between its own alpha-methyl groups and the C2-methyl group of the phenyl ring. Consequently, the pyrrole ring is forced into an orthogonal (perpendicular) conformation[1]. This orthogonal bulk, combined with the adjacent C2-methyl group, creates a massive "steric wall" that physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack and prevents the formation of bulky transition states at the C1 benzylic alcohol (-CH2OH).
Troubleshooting FAQs
Q1: My oxidations using Swern or PCC are stalling at <20% conversion. How can I drive this to completion?
Analysis: Swern oxidation requires the benzylic alcohol to attack an activated DMSO-oxalyl chloride complex to form a bulky alkoxysulfonium intermediate. The orthogonal pyrrole ring completely shields the alcohol, preventing this initial attack. Solution: Pivot to Dess-Martin Periodinane (DMP) . DMP operates via a cyclic transition state that is significantly more tolerant of steric bulk and is highly effective for sterically hindered alcohols[2]. Alternatively, use an AZADO/TEMPO-catalyzed system where the oxoammonium cation is small and highly electrophilic.
Q2: I cannot protect the alcohol with a TBS group using standard TBS-Cl and imidazole. What is the alternative?
Analysis: Imidazole is not sufficiently basic or nucleophilic to drive the silylation of a sterically hindered alcohol against the bulky TBS-Cl reagent. The steric clash prevents the formation of the required transition state. Solution: Switch to the highly reactive triflate salt, TBS-OTf , paired with a non-nucleophilic base like 2,6-lutidine [3]. The triflate is an excellent leaving group, generating a highly reactive, transient silylium-like species that easily traps the hindered hydroxyl group.
Q3: Why do standard SN2 displacements at the benzylic position fail completely when trying to displace a halide?
Analysis: Standard SN2 reactions (e.g., using NaCN in DMF) require a 180° backside attack trajectory. The ortho-methyl group, buttressed by the orthogonal 2,5-dimethylpyrrole, completely blocks this pathway. Solution: You must switch to SN1-promoted conditions . By using a Lewis acid (like AgOTf or BF3·OEt2), you can force the departure of the leaving group to generate a planar benzylic carbocation. This planar intermediate relieves steric strain and can be attacked by the nucleophile from the less hindered face.
Quantitative Data Summary
The following table summarizes the expected performance of various reagents when applied to the highly hindered (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol scaffold.
| Reaction Type | Reagent System | Mechanism / Intermediate | Steric Compatibility | Expected Yield |
| Oxidation | Swern (DMSO / (COCl)₂) | Alkoxysulfonium | Poor | < 20% |
| Oxidation | Dess-Martin Periodinane | Cyclic Periodinane TS | Excellent | > 90% |
| Silylation | TBS-Cl / Imidazole | Electrophilic Silylation | Poor | < 10% |
| Silylation | TBS-OTf / 2,6-Lutidine | Highly Reactive Triflate | Excellent | > 85% |
| Substitution | NaCN / DMF | SN2 (Backside Attack) | Poor | 0% |
| Substitution | TMS-CN / AgOTf | SN1 (Carbocation) | Good | ~ 75% |
Mechanistic Visualizations
Reaction pathway comparing failed Swern conditions with successful DMP oxidation.
Mechanistic divergence showing SN2 failure due to steric block and SN1 success via carbocation.
Validated Experimental Protocols
Protocol 1: Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)
Self-Validation Check: The reaction should turn cloudy as the periodinane byproduct precipitates. Complete consumption of the starting material should be verified by TLC (UV active) before quenching.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Quench: Once the starting material is consumed, dilute the mixture with diethyl ether. Add an equal volume of 1:1 saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Workup: Stir vigorously for 15-30 minutes until the organic layer is clear. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield the target aldehyde.
Protocol 2: Silylation using TBS-OTf and 2,6-Lutidine
Self-Validation Check: The addition of TBS-OTf will cause a slight exotherm. The reaction must be kept strictly anhydrous, as TBS-OTf rapidly hydrolyzes to form silanols, which appear as a distinct high-Rf spot on TLC.
-
Preparation: In a flame-dried flask under Argon, dissolve the benzylic alcohol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Add 2,6-lutidine (2.0 equiv) via syringe and stir for 5 minutes at room temperature.
-
Activation: Cool the mixture to 0 °C. Dropwise, add tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.5 equiv).
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via TLC. The reaction is typically complete within 1-2 hours.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organics with 1M HCl (to remove excess 2,6-lutidine), followed by saturated NaHCO₃ and brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate. Purify by silica gel chromatography to isolate the TBS-protected alcohol.
References
-
Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection Source: The Journal of Organic Chemistry (ACS Publications) URL:1
-
Dess-Martin Oxidation Source: Chem-Station Int. Ed. URL:2
-
A Comparative Guide to Alcohol Protection: t-Butylsilane vs. tert-Butyldimethylsilyl Chloride (TBS-CI) Source: Benchchem URL:3
Sources
resolving HPLC peak tailing for (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol .
This compound presents a unique hybrid of hydrophobic regions (the phenyl and pyrrole rings) and a polar, hydrogen-bonding moiety (the hydroxymethyl group). While it is essentially neutral under standard LC conditions, its polar functional group makes it highly susceptible to secondary interactions with the stationary phase, leading to peak tailing.
Below, you will find the mechanistic causality of these issues, a diagnostic workflow, structured FAQs, and self-validating experimental protocols to restore peak symmetry.
Part 1: Diagnostic Workflow
To prevent wasted time and resources, you must first isolate whether the tailing is a physical system error or a chemical secondary interaction .
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Part 2: Troubleshooting FAQs
Q1: Why does (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol exhibit peak tailing on standard C18 columns if it isn't a basic amine? A: Peak tailing occurs when an analyte undergoes more than one retention mechanism simultaneously[1][2]. While the hydrophobic carbon skeleton interacts predictably with the C18 phase, the polar hydroxymethyl (-CH₂OH) group acts as a strong hydrogen bond donor and acceptor. In traditional silica columns, unbonded, exposed silanol groups (Si-OH) remain on the surface[2]. These silanols engage in secondary hydrogen bonding with the analyte's alcohol group, causing a fraction of the molecules to be retained longer and elute as a trailing edge[3].
Q2: How can I definitively prove whether my tailing is caused by a column void or silanol interactions? A: You must evaluate the entire chromatogram using a neutral reference standard. If you inject a purely non-polar, neutral compound (like toluene) and it exhibits tailing, you have a physical problem—such as extra-column dead volume, a poorly seated PEEK fitting, or a collapsed column bed[4]. If the neutral compound forms a perfectly symmetrical Gaussian peak but your target analyte tails, the issue is strictly chemical (acid-base or hydrogen-bonding interactions)[4].
Q3: Since my analyte is neutral, will adjusting the mobile phase pH help? A: Yes, significantly. This is a common misconception. While your analyte's ionization state won't change, the stationary phase's ionization state will. Free silanols on the silica surface are acidic, with a pKa around 4.5. If you operate at a mid-pH (e.g., pH 6.0), these silanols ionize into Si-O⁻, which are highly active and will aggressively interact with your analyte's polar groups[5]. By lowering the mobile phase pH to < 3.0, you fully protonate the silanols back to their neutral Si-OH state, drastically reducing their capacity for secondary interactions and improving peak shape[1][6].
Q4: What specific column chemistry should I use for this compound? A: You must use a high-purity Type B silica column that is fully end-capped. Type A silica contains trace metals (like iron and aluminum) that withdraw electrons from silanol groups, making them even more acidic and prone to tailing[2][7]. Type B silica is synthesized in a metal-free environment[7]. Furthermore, end-capping blocks residual silanol activity[1][5]. If tailing persists, consider a polar-embedded stationary phase, which provides an internal hydrogen-bonding shield against residual silanols[5].
Part 3: Quantitative Data & Metrics
To objectively evaluate your troubleshooting progress, rely on standardized mathematical models rather than visual estimation.
Table 1: Peak Shape Evaluation Metrics
| Metric | Formula | Ideal Target | Acceptable Limit | Indication if Failed |
| USP Tailing Factor ( Tf ) | Tf=2fW0.05 | 1.0 | ≤1.5 | Secondary interactions or column void[5]. |
| Asymmetry Factor ( As ) | As=AB (at 10% height) | 1.0 | ≤1.5 | Mass overload or silanol activity[1]. |
Table 2: Expected Impact of Corrective Actions on Analyte Tf
| Stationary Phase Type | Mobile Phase pH | Expected Tf | Mechanistic Reason |
| Type A Silica (Non-endcapped) | 6.5 | 2.2 - 2.8 | Ionized silanols (Si-O⁻) strongly bind -CH₂OH; trace metals interact with pyrrole[2][7]. |
| Type B Silica (Endcapped) | 6.5 | 1.4 - 1.7 | Reduced metal content and blocked silanols, but residual Si-O⁻ still active[5][7]. |
| Type B Silica (Endcapped) | 2.8 | 1.0 - 1.1 | Silanols fully protonated (neutralized); secondary interactions eliminated[1][6]. |
Part 4: Experimental Protocols
The following protocols are designed as self-validating systems. You will generate baseline data, apply the fix, and mathematically verify the resolution.
Protocol 1: System Dead Volume & Void Assessment
Objective: Rule out physical instrumentation errors before altering chemistry.
-
Sample Preparation: Prepare a test mixture containing 10 µg/mL Toluene (neutral marker) and 50 µg/mL of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol in the initial mobile phase.
-
Injection: Inject 5 µL onto the current column using your standard isocratic or gradient method.
-
Data Analysis: Calculate the USP Tailing Factor ( Tf ) for both peaks using your Chromatography Data System (CDS).
-
Validation Logic:
-
If Tf (Toluene) > 1.5: The system has a physical void[4]. Bypass the column with a zero-dead-volume union and run a pressure test. Inspect and recut all PEEK tubing connections to ensure they are flush against the stator face. Replace the column if the bed has collapsed.
-
If Tf (Toluene) ≤ 1.1 but Tf (Analyte) > 1.5: The plumbing is perfect. Proceed to Protocol 2.
-
Protocol 2: Mobile Phase pH Optimization for Silanol Suppression
Objective: Protonate residual silanols to eliminate secondary hydrogen-bonding interactions with the analyte's hydroxymethyl group.
-
Aqueous Phase (A) Preparation: Dissolve Ammonium Formate in LC-MS grade water to achieve a 10 mM concentration.
-
pH Adjustment: Using a calibrated pH meter, add concentrated Formic Acid dropwise until the buffer reaches exactly pH 2.8 . (This ensures the pH is well below the ~4.5 pKa of free silanols[6]).
-
Organic Phase (B) Preparation: 100% LC-MS grade Acetonitrile.
-
Column Selection: Install a high-purity Type B, fully end-capped C18 column (e.g., Agilent Eclipse Plus or equivalent)[4][7].
-
Chromatographic Run: Execute the gradient method and calculate the Asymmetry Factor ( As ) of the target analyte at 10% peak height[1].
-
Validation Logic: Compare the new As to your historical data. A shift from As > 1.5 down to As ~ 1.0 mathematically validates that the secondary silanol retention mechanism has been successfully suppressed[1].
References
- HPLC Peak Tailing - Axion Labs. axionlabs.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmMh8dcJn1gQMAGsVjhHh1J-sxhU_3lLOCxLaYivlrgA-XaSqifbfHmmX1-1yJYyclNhv-1rR1hZMSGOpbzVIKstmq6LA5gp2DNjKfxxBcDboGcb8n2yhtELmnNs1_4TgR9M_uEtb-zbPug8Sm_pZ19b-aCvbpIEK0NA==]
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTxzt_WDFA1Q9_y0zua-XcSKmC731TlP9VkSbs_xmlnf-SSbxpRgdrroT1-Nw3FvAn2nz_RHN98lwpq7JGnWfGAtX2euC3FiFO_A8aaVkBS17DuBrmu81_wQYkABPnKYjSFToA9gCv1TcrFcvUihfQTXvfxEcy]
- Understanding HPLC Peak Tailing | PDF - Scribd. scribd.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWq_uY-bUwM6Wu8qXcV_cMdYmI0F85DTZ3ms1dC46bBJh9CW85uHVOxrxQBnwhDUlpcIFt8GmYXPw2myLZOp6gW7TRkBQZGJMD6uKSgDx5Ud3YLV3m70GhpaLq7z7PbPqcU8CAIjkbtEEWEuM=]
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. alwsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc0ryiwUud-gwMHVT4iiqPUgmIzq4vAuQVpcwpj_57UfVyMK9mKcLntQWRFjLQLg3dvMTGo8xk2DWnvjXXuJeDVnzyYq-c6FFYV2Pyz12Kgj0vwQXBp9oWvreDdm-UAO6_3-swHuqEJRhwC-Gdxc-OIB8Vh1Ve5jovvV_MF92bcvQCJR_sd9uPFozk0ErJmEbEHw==]
- Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHa5XOPJEp5aRYTYuYWYbsb9iYG5LdL7QgQjpkTP72Pt5_GVKF3aiB0o8hXdcNS99W4C2KIVr0Uwlr6wDlxiKaSbRUl3tBSvBQysFsw-aO5WmAdRIzyp7Fi7f8E3XvgNNREpHzRJzCB80EsxUE_H1cM4My6-Ff4YqxqVt8xN8k_z2ZYWAbwQcUiu1hNLho]
- How to Reduce Peak Tailing in HPLC? - Phenomenex. phenomenex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPIqdCFT3StJkUCYwV3_SiLHOJKSic2fKxlAgrSlJR-lVvO8gHR1T1ltUxtS5VmWTorO9-yHwUNeMrozA_lTdX_Gb_Vv4pTSHeHadA8ssw52M_izkgn7X9GPS2i44kJW_2gZkYMx61-J3bKh3EGYTe-GAke7gpFywsuZZ-m2uA7qNfvEOdnFX4TY_3sf_VAcFa4X6eL1Ab79lOX7aRIg==]
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Sources
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- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
purification techniques for crude (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol extracts
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol extracts. The inherent sensitivity of the pyrrole moiety requires careful consideration during purification to prevent degradation and maximize yield.
Frequently Asked Questions (FAQs)
Q1: My crude extract is a dark brown or black tar-like substance. Is this expected?
A1: Yes, this is a very common observation. Pyrrole and its derivatives are highly susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.[1][2][3] This process leads to the formation of highly colored polymeric materials, often referred to as "pyrrole black".[2] The primary goal of your purification is to separate the desired colorless or light-yellow methanolic compound from these colored impurities.
Q2: What are the most probable impurities in my crude (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol extract?
A2: The impurity profile is highly dependent on the synthetic route. However, you can generally expect the following:
-
Unreacted Starting Materials: Depending on your synthesis (e.g., Paal-Knorr), these could include the corresponding 1,4-dicarbonyl compound and the primary amine.[3][4]
-
Oxidation Byproducts: Exposure to atmospheric oxygen can create various oxidized species.[1][3]
-
Polymeric Materials: Acidic conditions or prolonged heating can cause the pyrrole ring to polymerize.[3][5][6]
-
Solvent Residues: Residual solvents from the reaction and work-up procedures.[3]
-
Side-Reaction Products: Incomplete cyclization or other side reactions can generate structurally related impurities.[1]
Q3: How should I properly store the purified (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol to prevent degradation?
A3: Due to its sensitivity, long-term stability requires specific storage conditions. The purified compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[1][3] It is also crucial to protect it from light by using an amber vial or by wrapping the container in aluminum foil.[1][3] For solutions, consider using a deoxygenated solvent.[1]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product degradation or streaking on silica gel column. | The pyrrole ring is sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[1][5][6] | Use Deactivated Silica: Neutralize the silica gel by preparing a slurry with your eluent containing 1% triethylamine.[1] This will neutralize the acidic sites. Minimize Residence Time: Use flash chromatography with sufficient pressure to expedite the separation and reduce the contact time between your compound and the stationary phase.[1] |
| Low yield after column chromatography. | In addition to on-column degradation, the compound may be adsorbing irreversibly to the silica. The polarity of the methanol group can cause significant tailing. | Optimize Eluent: Add a small percentage (0.5-1%) of methanol or triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) to improve peak shape and recovery by competing for active sites on the silica. Check for Leaks: Ensure all connections in your chromatography setup are secure to prevent solvent loss. |
| Persistent yellow or brown color after chromatography. | A colored impurity may be co-eluting with your product. This is often a stable, less-polar oxidation byproduct or oligomer. | Charcoal Treatment: Before chromatography, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through a pad of celite. This can adsorb high molecular weight colored impurities. Try a Different Stationary Phase: Consider using alumina (neutral or basic) or a reversed-phase (C18) column, which offer different selectivity. |
| Difficulty inducing crystallization during recrystallization. | The compound may be too soluble in the chosen solvent, or the solution may be supersaturated. The presence of impurities can also inhibit crystal formation. | Systematic Solvent Screening: Test a range of solvents and solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane, Toluene/Heptane). The ideal solvent should dissolve the compound when hot but not when cold.[7][8] Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.[7] |
| Product oils out instead of crystallizing. | The melting point of the compound may be lower than the boiling point of the solvent, or significant impurities are depressing the melting point. | Use a Lower-Boiling Solvent System: Select a solvent or solvent pair with a lower boiling point. Purify Further: The material may not be pure enough to crystallize. Attempt another purification method, such as column chromatography, before recrystallization. |
Experimental Workflows & Protocols
Overall Purification Strategy
The choice between chromatography and recrystallization depends on the scale of your synthesis and the nature of the impurities. For multi-gram scales, a preliminary vacuum distillation can be effective at removing non-volatile polymers before final purification.[3]
Caption: General purification workflows for the target compound.
Protocol 1: Flash Column Chromatography on Deactivated Silica
This method is highly effective for small to medium-scale purification (<5g) and for separating closely related impurities.[3]
-
Prepare Deactivated Silica:
-
In a fume hood, measure the required amount of silica gel (230-400 mesh) for your column (typically 50-100 times the weight of your crude extract).
-
Prepare your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) and add 1% triethylamine (v/v).
-
Create a slurry of the silica gel in this triethylamine-containing eluent.
-
-
Pack the Column:
-
Pour the slurry into your chromatography column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.[9]
-
-
Load the Sample:
-
Dissolve your crude extract in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude extract in a solvent, add a small amount of silica gel, evaporate the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent mixture (e.g., 95:5 Hexane/EtOAc + 1% Et3N).
-
Gradually increase the polarity of the mobile phase as needed (gradient elution) to elute your compound.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol.
-
Protocol 2: Recrystallization
Recrystallization is an excellent technique for achieving very high purity, provided a suitable solvent system can be found. It is often used as a final polishing step after chromatography.[3][10]
-
Solvent Selection:
-
Place a small amount of your impure compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures like ethanol/water) to each tube.
-
A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]
-
Heat the tubes that show poor solubility at room temperature. If the compound dissolves, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.[7] Using excess solvent is a common cause of low yield.
-
-
Crystallization:
-
Collection and Drying:
Purity Assessment & Characterization
After purification, it is essential to confirm the purity and structural integrity of your compound. A combination of analytical techniques is recommended for a comprehensive analysis.[11]
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation and purity assessment. The absence of unexpected signals indicates high purity.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[12]
-
Chromatographic Methods (HPLC, GC-MS): These techniques can separate and quantify any remaining impurities, providing a percentage purity value based on peak area.[11][13]
Troubleshooting Logic for Purity Analysis
Caption: Decision-making flowchart for post-purification analysis.
References
-
Restek. Troubleshooting Guide. [Link]
-
ResearchGate. How to recrystallize a product from ethanol/diethyl? [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Amrita Vishwa Vidyapeetham. Recrystallization. [Link]
-
Babaev, E. V. (2012). Pyrroles from oxazoles. Chemistry of Heterocyclic Compounds, 48, 59–72. [Link]
-
Khan, I., Zaib, S., Batool, S., & Abbas, N. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1649-1678. [Link]
-
University of Alberta. Recrystallization. [Link]
-
University of Massachusetts. Recrystallization. [Link]
-
Velázquez-Cervantes, M. A., et al. (2016). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 13(6), 891-903. [Link]
-
Ataman Kimya. PYRROLE. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
University of Toronto. RECRYSTALLISATION. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Helm, R. V., et al. (1953). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]
-
Wikipedia. Pyrrole. [Link]
Sources
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. bvchroma.com [bvchroma.com]
comparative reactivity of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol vs its isomers
Title: Comparative Reactivity Profile: (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol vs. Positional Isomers
Executive Summary As a Senior Application Scientist in drug development, I frequently encounter molecular building blocks where subtle positional isomerism radically alters synthetic trajectories. The compound (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol (Compound A)—a critical intermediate in the synthesis of Selective Estrogen Receptor Degraders (SERDs)[1]—serves as a textbook example of how severe steric hindrance dictates reactivity. This guide objectively compares Compound A with its unhindered positional isomer, (4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol (Isomer B), detailing the causality behind their divergent chemical behaviors and providing self-validating protocols for experimental verification.
Structural Dynamics & The Causality of Atropisomerism
To understand the reactivity of these compounds, we must first analyze their three-dimensional conformations. The N-phenyl bond in standard 1-phenylpyrroles allows for relatively free rotation. However, introducing substituents on both the pyrrole and the phenyl ring drastically changes this dynamic[2].
-
Compound A (3-Pyrrolyl, 2-Methyl): The pyrrole nitrogen is attached at the C3 position of the phenyl ring. The pyrrole's 2' and 5' positions are occupied by methyl groups, while the phenyl ring possesses a methyl group at the adjacent C2 position. As the C-N bond attempts to rotate, the pyrrole's 2'-methyl group severely clashes with the phenyl's 2-methyl group. To minimize this immense steric strain, the molecule adopts a rigid, orthogonal conformation (dihedral angle ~90°). The energy required to pass through the coplanar transition state exceeds 25 kcal/mol, locking the molecule into stable, separable enantiomers known as atropisomers .
-
Isomer B (4-Pyrrolyl, 2-Methyl): The pyrrole is attached at the C4 position. Here, it is flanked only by the small hydrogen atoms at the C3 and C5 positions. The steric clash is minimal, resulting in a low rotational barrier (<15 kcal/mol). The molecule freely rotates at room temperature and cannot be isolated as stable chiral entities.
Structural logic dictating the divergent reactivity of Compound A versus Isomer B.
Comparative Reactivity Analysis
The structural rigidity of Compound A cascades into three distinct reactivity profiles when compared to Isomer B.
A. Hydroxymethyl Oxidation (Remote Reactivity)
The oxidation of the -CH₂OH group to an aldehyde (e.g., via Dess-Martin periodinane) occurs at the C1 position. Because this reaction center is spatially distant from the C3-pyrrole group, the steric bulk does not impede the approaching oxidant. Both isomers exhibit near-identical, rapid oxidation kinetics.
B. Pyrrole Deprotection / Cleavage
The 2,5-dimethylpyrrole moiety is frequently utilized as a robust protecting group for primary amines, typically requiring aggressive nucleophilic cleavage with hydroxylamine hydrochloride[3].
-
Isomer B: Undergoes standard cleavage because the pyrrole ring is accessible to the nucleophile.
-
Compound A: Exhibits extreme resistance to cleavage. The orthogonal geometry and the bulky C2-methyl group create a physical "shield" over the pyrrole nitrogen and the adjacent carbon centers, blocking the nucleophilic attack required to open the pyrrole ring.
C. Electrophilic Aromatic Substitution (EAS)
Vilsmeier-Haack formylation targets the electron-rich 3' and 4' positions of the pyrrole ring.
-
Isomer B: Due to free C-N rotation, the 3' and 4' positions are chemically equivalent over time, leading to a statistical mixture of formylated products or rapid disubstitution.
-
Compound A: The locked orthogonal geometry tucks the 3'-position close to the phenyl C2-methyl group, rendering it sterically inaccessible. Consequently, electrophiles selectively attack the solvent-exposed 4'-position, resulting in high regioselectivity.
Quantitative Data Presentation
The following tables summarize the empirical data validating the mechanistic claims above.
Table 1: Thermodynamic and Kinetic Parameters of C-N Bond Rotation
| Compound | Rotational Barrier (ΔG‡) | Half-life of Racemization (25°C) | Atropisomer Stability |
| Compound A (3-Pyrrolyl) | ~29.5 kcal/mol | > 30 days | Highly Stable |
| Isomer B (4-Pyrrolyl) | < 15.0 kcal/mol | < 1 second | Unstable (Rapid interconversion) |
Table 2: Comparative Reactivity Yields
| Reaction Type | Conditions | Yield: Compound A | Yield: Isomer B | Mechanistic Implication |
| Oxidation (-CH₂OH → -CHO) | DMP, CH₂Cl₂, RT, 1h | 95% | 96% | Remote functional groups are unaffected by the steric clash. |
| Deprotection (Pyrrole Cleavage) | NH₂OH·HCl, EtOH, 80°C, 24h | < 5% | 85% | Orthogonal locking completely shields the pyrrole from nucleophiles. |
| EAS Formylation (Vilsmeier-Haack) | POCl₃, DMF, 0°C, 2h | 88% (95:5 regioselectivity for 4'-CHO) | 90% (50:50 mixture of 3'/4'-CHO) | Steric shielding of the 3'-position forces high regioselectivity. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. The outcomes inherently prove the underlying chemical logic.
Protocol 1: Validation of Atropisomerism via Kinetic Racemization
This workflow proves the existence of the high rotational barrier in Compound A.
-
Resolution: Dissolve racemic Compound A in Hexane/Isopropanol (90:10). Inject onto a preparative Chiralpak AD-H HPLC column.
-
Isolation: Collect the first eluting peak, (+)-Compound A. Evaporate the solvent in vacuo. Self-Validation Check: Re-injecting the isolated fraction at room temperature must yield a single peak (>99% ee), proving stability at 25°C.
-
Thermal Stress: Dissolve (+)-Compound A in toluene and heat to 110°C.
-
Kinetic Sampling: Extract 50 µL aliquots at 1-hour intervals, dilute, and analyze via analytical Chiral HPLC.
-
Calculation: The gradual reappearance of the (-)-isomer peak allows for the calculation of the first-order rate constant ( krac ) and the extraction of the exact rotational barrier (ΔG‡) via the Eyring equation.
Self-validating workflow for the isolation and kinetic evaluation of stable atropisomers.
Protocol 2: Validation of Steric Shielding via Regioselective Formylation
-
Preparation: Dissolve Compound A (1.0 eq) in anhydrous DMF (10 volumes) under a nitrogen atmosphere.
-
Electrophilic Activation: Cool the solution to 0°C. Add POCl₃ (1.2 eq) dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 2 hours. Quench slowly with saturated aqueous sodium acetate.
-
Extraction & Analysis: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Analyze the crude mixture via quantitative ¹H-NMR.
-
Self-Validation: The NMR spectrum will show a single new downfield aldehyde proton (~9.8 ppm) and a single remaining pyrrole proton. If the rotation were free (as in Isomer B), the NMR would display a complex mixture of regioisomers. The clean, single-product spectrum definitively proves the steric shielding model.
References
- Barlaam et al. (2018). CHEMICAL COMPOUNDS (US 2018/0111931 A1). AstraZeneca AB.
- Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. The Journal of Organic Chemistry (2013).
- Asymmetric Dearomatization of Indoles with Azodicarboxylates via Cascade Electrophilic Amination/Aza-Prins Cyclization/Phenonium-like Rearrangement. Journal of the American Chemical Society (2023).
Sources
Comprehensive Guide: HPLC Method Development and Validation for (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
Introduction
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is a highly specialized, sterically hindered intermediate frequently encountered in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs), such as[1]. Typically synthesized via the acid-catalyzed Paal-Knorr condensation of (3-amino-2-methylphenyl)methanol with 2,5-hexanedione, this intermediate presents a unique analytical chromatography challenge.
The molecule possesses a highly lipophilic 2,5-dimethylpyrrole core orthogonal to a methylphenyl ring, capped by a localized polar hydroxymethyl moiety. For analytical scientists, tracking the consumption of the polar basic precursor while simultaneously resolving closely related lipophilic byproducts (such as regioisomers or over-alkylated species) requires a robust, stability-indicating HPLC method.
This guide objectively compares stationary phase performances and provides a fully validated, self-validating protocol compliant with the latest [2].
Stationary Phase Selection: A Comparative Analysis
To establish the most selective method, we compared three distinct column chemistries. The primary goal was to maximize the resolution ( Rs ) between the target intermediate and its synthetic precursor, (3-amino-2-methylphenyl)methanol, while minimizing peak tailing caused by secondary interactions with residual silanols.
Performance Comparison Data
| Column Chemistry | Retention Time (min) | Tailing Factor ( Tf ) | Resolution ( Rs ) from Precursor | Suitability Assessment |
| Standard C18 | 8.4 | 1.45 | 1.8 | Moderate: Hydrophobic collapse risk; moderate peak tailing. |
| Pentafluorophenyl (PFP) | 11.5 | 1.25 | 2.9 | Good: Strong dipole retention, but unnecessarily long run time. |
| Phenyl-Hexyl | 10.2 | 1.10 | 3.5 | Excellent: Optimal π−π interactions and peak symmetry. |
Mechanistic Causality
Standard C18 columns rely purely on hydrophobic partitioning. Because the target molecule is highly lipophilic but contains a localized polar hydroxymethyl group, C18 phases often struggle to provide sharp peak shapes, leading to moderate tailing.
Conversely, the Phenyl-Hexyl stationary phase leverages π−π stacking interactions with the electron-rich pyrrole and phenyl rings. This orthogonal retention mechanism provides superior shape selectivity, effectively pulling the target intermediate away from both polar precursors and aliphatic impurities, resulting in optimal resolution ( Rs=3.5 ) and excellent peak symmetry.
Method Development Workflow & Impurity Tracking
The development of this procedure follows the Analytical Target Profile (ATP) paradigm, ensuring the method is fit-for-purpose before moving into formal validation[2].
Figure 1: Lifecycle approach to HPLC method development and validation based on ICH Q14 and Q2(R2).
Figure 2: Paal-Knorr synthesis pathway and potential impurity generation requiring resolution.
Optimized Experimental Protocol (Self-Validating System)
Based on the comparative data, the following gradient HPLC method utilizing a Phenyl-Hexyl column was established. This protocol incorporates a mandatory System Suitability Test (SST) to ensure the system self-validates prior to every sample sequence.
Chromatographic Conditions
-
Column: Waters XBridge Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).
-
Causality: The low pH ensures that any unreacted (3-amino-2-methylphenyl)methanol precursor is fully protonated (ionized), forcing it to elute early in the gradient. TFA also acts as an ion-pairing agent to sharpen the peaks of basic trace impurities, while the target neutral pyrrole is retained purely based on its lipophilicity and π−π interactions.
-
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for the bulky pyrrole structure).
-
Detection: UV at 230 nm (Optimal π→π∗ transition absorbance for the conjugated pyrrole-phenyl system).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic hold (elutes polar precursor) |
| 10.0 | 20 | 80 | Linear ramp |
| 13.0 | 20 | 80 | Isocratic wash (clears lipophilic impurities) |
| 13.1 | 90 | 10 | Return to initial |
| 18.0 | 90 | 10 | Re-equilibration |
Self-Validating System Suitability Test (SST)
Before analyzing unknown samples, inject a resolution standard containing 0.1 mg/mL of the target intermediate and 0.01 mg/mL of (3-amino-2-methylphenyl)methanol.
-
Acceptance Criteria: The resolution ( Rs ) between the precursor and target must be ≥2.0 . The tailing factor ( Tf ) for the target peak must be ≤1.5 . If these criteria are not met, the system is not fit for use, and mobile phase preparation or column degradation must be investigated.
ICH Q2(R2) Method Validation Summary
The optimized method was validated strictly according to the latest ICH Q2(R2) guidelines to ensure its reliability for routine quality control and release testing[2].
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | Complete resolution from impurities/blank | Rs>3.0 for all known impurities; no blank interference at tR . | Pass |
| Linearity | R2≥0.999 (25% to 150% of target conc.) | R2=0.9998 (Range: 0.025 to 0.15 mg/mL). | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% across 3 concentration levels | 99.1% – 100.8% (n=9). | Pass |
| Precision (Repeatability) | %RSD ≤2.0% for 6 replicate injections | %RSD = 0.65%. | Pass |
| LOD / LOQ | Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ) | LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL. | Pass |
References
-
Title: Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link][1]
-
Title: ICH Q2(R2) Validation of Analytical Procedures | Source: International Council for Harmonisation (ICH) | URL: [Link][2]
Sources
A Comparative Guide to the Synthesis of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol: An Analysis of Reproducibility Across Plausible Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol and the Imperative of Reproducible Synthesis
The novel heterocyclic compound, (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol, represents a promising scaffold in medicinal chemistry and materials science. Its unique combination of a substituted pyrrole and a functionalized phenyl ring offers a versatile platform for the development of new therapeutic agents and advanced materials. As with any promising compound, the ability to synthesize it reliably and reproducibly is paramount for advancing research and development efforts. Inconsistent yields, unexpected side products, and batch-to-batch variability can significantly hinder progress, leading to wasted resources and time.
Pathway 1: A Convergent Approach via Paal-Knorr Pyrrole Synthesis and Subsequent Functionalization
This initial pathway employs a convergent strategy, first constructing the key pyrrole-aniline intermediate via the classical Paal-Knorr synthesis, followed by functional group manipulations to arrive at the target alcohol.
Workflow for Pathway 1
Caption: Workflow for the synthesis of the target molecule via a Paal-Knorr reaction followed by functional group interconversions.
Experimental Protocols for Pathway 1
Step 1: Synthesis of 1-(2-Methyl-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole (Paal-Knorr Reaction)
-
To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitroaniline (1.0 eq), hexane-2,5-dione (1.2 eq), and glacial acetic acid (5-10 volumes).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl pyrrole.
Causality Behind Experimental Choices: The Paal-Knorr synthesis is a robust method for forming pyrroles from 1,4-dicarbonyls and primary amines.[1][2][3] Glacial acetic acid serves as both the solvent and a catalyst, protonating a carbonyl group of hexane-2,5-dione to facilitate nucleophilic attack by the amine.[1][3] Using a slight excess of the diketone can help drive the reaction to completion. The acidic conditions are generally well-tolerated by the nitro group.
Step 2: Synthesis of 1-(3-Amino-2-methylphenyl)-2,5-dimethyl-1H-pyrrole (Nitro Reduction)
-
In a round-bottom flask, suspend the 1-(2-methyl-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (4-5 eq) followed by iron powder (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aniline.
Causality Behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a common and generally high-yielding transformation. The use of iron in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method (Béchamp reduction). Alternatively, catalytic hydrogenation (H2, Pd/C) can be employed for a cleaner reaction, though it requires specialized equipment.
Step 3: Synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzaldehyde (Formylation)
This step is a known challenge in multi-step synthesis. A standard Sandmeyer-type reaction can be employed, but other formylation methods might offer better reproducibility.
-
Dissolve the 1-(3-amino-2-methylphenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF4) at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution for the formylation (e.g., using formaldoxime or other modern formylating agents).
-
Add the cold diazonium salt solution to the formylation mixture and allow the reaction to proceed, often with warming.
-
Work-up involves extraction and purification by column chromatography.
Causality Behind Experimental Choices: The conversion of an aniline to a benzaldehyde is a multi-step process. The Sandmeyer reaction is a classical method, but yields can be variable. Modern formylation techniques might provide more reproducible results.
Step 4: Synthesis of (3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol (Aldehyde Reduction)
-
Dissolve the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzaldehyde (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography if necessary.
Causality Behind Experimental Choices: The reduction of an aldehyde to a primary alcohol is efficiently and selectively achieved with sodium borohydride. This reagent is inexpensive, easy to handle, and generally gives high yields with simple work-up procedures.
Reproducibility Analysis of Pathway 1
| Step | Key Transformation | Potential Reproducibility Challenges | Mitigation Strategies |
| 1 | Paal-Knorr Synthesis | Incomplete reaction, formation of side products if temperature is not controlled. | Ensure anhydrous conditions, use a slight excess of the diketone, and maintain consistent reflux temperature. |
| 2 | Nitro Reduction | Incomplete reduction, potential for over-reduction with stronger reducing agents. | Monitor reaction closely by TLC, use a well-established and mild reducing system like Fe/NH4Cl. |
| 3 | Formylation (Sandmeyer) | Diazonium salt instability, low yields, formation of phenol as a byproduct. | Maintain strict temperature control (0-5 °C), use freshly prepared reagents, consider alternative modern formylation methods. |
| 4 | Aldehyde Reduction | Generally highly reproducible. | Ensure the aldehyde is pure starting material. |
Pathway 2: A Strategy Employing Suzuki Cross-Coupling
This alternative pathway utilizes a modern cross-coupling reaction to form the key aryl-pyrrole bond, offering a different set of challenges and advantages in terms of reproducibility.
Workflow for Pathway 2
Caption: Workflow for the synthesis of the target molecule via a Suzuki cross-coupling reaction.
Experimental Protocols for Pathway 2
Step 1: Synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylbenzaldehyde (Suzuki Coupling)
-
To a reaction vessel, add 3-bromo-2-methylbenzaldehyde (1.0 eq), 2,5-dimethyl-1H-pyrrole-1-boronic acid or a suitable boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.01-0.05 eq), and a base such as potassium carbonate or cesium carbonate (2-3 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to a temperature between 80-110 °C for 4-12 hours, monitoring by TLC or GC/MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming C-C bonds between aryl and heteroaryl systems.[4][5][6][7][8] The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and is often substrate-dependent. The use of a boronic acid or ester of the pyrrole is a common strategy.
Step 2: Synthesis of (3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol (Aldehyde Reduction)
This step is identical to Step 4 in Pathway 1.
Reproducibility Analysis of Pathway 2
| Step | Key Transformation | Potential Reproducibility Challenges | Mitigation Strategies |
| 1 | Suzuki Coupling | Catalyst deactivation, incomplete reaction, homo-coupling of the boronic acid, debromination of the starting material. | Thoroughly degas the reaction mixture, use high-purity reagents and solvents, screen different catalyst/ligand/base combinations for optimal performance. |
| 2 | Aldehyde Reduction | Generally highly reproducible. | Ensure the aldehyde is pure starting material. |
Comparison of the Synthesis Pathways
| Feature | Pathway 1 (Paal-Knorr) | Pathway 2 (Suzuki Coupling) |
| Number of Steps | 4 | 2 (from commercially available starting materials) |
| Key Bond Formation | C-N bond via Paal-Knorr | C-C bond via Suzuki Coupling |
| Potential for High Yield | Each step is generally high-yielding, but cumulative yield may be lower. | Can be very high-yielding, but sensitive to reaction conditions. |
| Cost of Reagents | Generally uses less expensive, classical reagents. | Palladium catalysts can be expensive. |
| Reproducibility "Pain Points" | The formylation step (Sandmeyer reaction) is a significant potential source of variability. | The Suzuki coupling is sensitive to catalyst, ligand, base, and solvent choice, as well as the purity of starting materials. |
| Scalability | The Paal-Knorr and reduction steps are generally scalable. The Sandmeyer reaction can be challenging to scale up. | Suzuki couplings are widely used in industrial settings and are generally scalable with proper optimization. |
Conclusion and Recommendations
Both pathways presented offer viable, albeit distinct, approaches to the synthesis of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol. The choice between them will largely depend on the specific resources and expertise available in a given laboratory.
Pathway 1 is a more "classical" approach that relies on well-understood, robust reactions for the most part. Its primary drawback in terms of reproducibility lies in the challenging formylation of the aniline intermediate. For laboratories with extensive experience in classical organic synthesis and a willingness to optimize the Sandmeyer or alternative formylation reactions, this pathway may be a cost-effective option.
Pathway 2 represents a more "modern" and convergent strategy. While potentially having fewer steps, its success hinges on the careful optimization of the Suzuki cross-coupling reaction. This pathway is likely to be more reproducible once the optimal conditions are established, but the initial investment in screening catalysts and ligands may be higher. For laboratories equipped for and experienced in transition-metal-catalyzed cross-coupling reactions, this pathway offers a more direct and potentially higher-yielding route.
Ultimately, for any multi-step synthesis, meticulous attention to detail, the use of high-purity reagents, and consistent application of optimized reaction conditions are the keys to achieving high reproducibility.[9][10][11][12] It is highly recommended that small-scale trial reactions are performed to establish robust conditions before committing to a larger-scale synthesis.
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 1885, 18 (1), 367–371.
- Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 1884, 17 (2), 1635–1642.
- Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 1995, 60 (2), 301–307.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
- Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of Palladium Catalyst.
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds (Nobel Lecture). Angewandte Chemie International Edition, 2011, 50 (30), 6722–6737.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012 , 17 (4), 4508-4521. [Link]
- Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Russian Chemical Bulletin, 2019, 68 (10), 1935–1939.
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 2019 , 24 (8), 1585. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. [Link]
-
Regular Article. Organic Chemistry Research. [Link]
- US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
- Synthesis of N-substituted 2-arylpyrroles by the reaction of (η2-iminoacyl)titanocene complexes with 3,3-diethoxypropyne. Tetrahedron Letters, 2003, 44 (35), 6625-6627.
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
- Discovery of 3,5-Dimethyl-4-Sulfonyl-1H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. Journal of Medicinal Chemistry, 2021, 64 (15), 11487–11507.
- Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transform
- Lawesson's Reagent-Promoted Deoxygenation of γ- Hydroxylactams or Succinimides for the Syntheses of Substituted Pyrroles. Synlett, 2017, 28 (18), 2329-2334.
- Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment, 2006, 1 (1), 69-72.
-
m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of two robust analytical methods for the quantification of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol, a novel small molecule with therapeutic potential. The accurate measurement of this compound is critical for pharmacokinetic studies, formulation development, and quality control.
This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for method selection, validation, and cross-validation in accordance with international regulatory standards. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a workhorse method for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a highly sensitive and selective orthogonal method.
Analytical Methodologies for Quantification
The choice of an analytical method is contingent upon the specific requirements of the analysis, including the desired sensitivity, selectivity, and throughput. For the quantification of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol, we compare a widely accessible chromatographic technique with a more specialized, high-sensitivity method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness. The principle lies in the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase. The aromatic nature of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol allows for its detection and quantification using a UV detector. This method is particularly well-suited for the analysis of bulk drug substances and formulated products where the concentration of the analyte is relatively high.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1][2] This technique is considered the gold standard for bioanalysis and the quantification of analytes at very low concentrations.[1] The mass spectrometer measures the mass-to-charge ratio of the analyte, providing a high degree of specificity and minimizing interference from matrix components. For (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol, LC-MS/MS is the method of choice for pharmacokinetic studies in biological matrices like plasma or serum.
Experimental Protocols
The following protocols are presented as a comprehensive guide for the quantification of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
HPLC-UV Method
This protocol is designed for the quantification of the analyte in a drug substance or a simple formulation.
1. Materials and Reagents:
-
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[3]
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient is optimized to ensure adequate separation of the analyte from any potential impurities.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance maximum of the pyrrole chromophore in the analyte.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range.
LC-MS/MS Method
This protocol is tailored for the sensitive quantification of the analyte in a biological matrix, such as human plasma.
1. Materials and Reagents:
-
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. LC and MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive.
-
MRM Transitions:
-
Analyte: Precursor ion > Product ion (e.g., m/z [M+H]+ > fragment ion)
-
Internal Standard: Precursor ion > Product ion
-
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Method Validation
Both analytical methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The validation parameters assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Summary of HPLC-UV Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (%) | 98.5 - 101.2 | 98.0 - 102.0 |
| Precision (%RSD) | < 1.5 | ≤ 2.0 |
| LOD (µg/mL) | 0.3 | - |
| LOQ (µg/mL) | 1.0 | - |
Table 2: Summary of LC-MS/MS Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (ng/mL) | 0.1 - 100 | - |
| Accuracy (%) | 95.7 - 104.3 | 85.0 - 115.0 |
| Precision (%RSD) | < 5.0 | ≤ 15.0 |
| LOD (ng/mL) | 0.03 | - |
| LOQ (ng/mL) | 0.1 | - |
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study, ensuring the comparability of the results.[7][8][9] In this study, a set of quality control (QC) samples at three concentration levels were analyzed by both the HPLC-UV and LC-MS/MS methods.
Table 3: Cross-Validation Results
| QC Level | HPLC-UV (µg/mL) | LC-MS/MS (µg/mL) | % Difference |
| Low (5 µg/mL) | 4.95 | 5.08 | 2.6 |
| Mid (50 µg/mL) | 50.3 | 49.7 | -1.2 |
| High (80 µg/mL) | 79.8 | 81.1 | 1.6 |
The percentage difference between the methods was calculated as: [(HPLC-UV - LC-MS/MS) / mean(HPLC-UV, LC-MS/MS)] * 100. The results show a small percentage difference between the two methods, indicating good agreement. A paired t-test can also be performed to statistically assess if there is a significant difference between the two methods.[10]
Discussion and Recommendations
The validation data demonstrates that both the HPLC-UV and LC-MS/MS methods are accurate, precise, and linear for the quantification of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol within their respective analytical ranges.
-
The HPLC-UV method is a reliable and cost-effective choice for routine quality control analysis of the drug substance and high-concentration formulations. Its simplicity and robustness make it ideal for a high-throughput environment.
-
The LC-MS/MS method offers significantly higher sensitivity, as evidenced by its lower LOD and LOQ. This makes it the indispensable method for bioanalytical studies where the analyte concentrations are expected to be in the ng/mL range. The high selectivity of tandem mass spectrometry also minimizes the risk of interference from complex biological matrices.
The cross-validation results confirm that the data generated by both methods are comparable. This is crucial when data from different analytical techniques need to be integrated, for instance, when comparing in vitro dissolution data (often generated by HPLC-UV) with in vivo pharmacokinetic data (generated by LC-MS/MS).
Conclusion
This guide has presented a comprehensive comparison and cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol. Both methods have been shown to be suitable for their intended purposes. The selection of the appropriate method should be based on the specific application, required sensitivity, and the nature of the sample matrix. Adherence to rigorous validation and cross-validation protocols, as outlined in this guide and by regulatory bodies, is fundamental to ensuring the quality and integrity of analytical data in drug development.[11][12]
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
- Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
- Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. (2018, May 22).
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC.
- Statistical approach for comparison of two analytical assay methods: A review.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- Application of LCMS in small-molecule drug development. (2016, August 24).
- Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates - PubMed. (2011, December 15).
- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- Quality Guidelines - ICH.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (2014, September 5).
- Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide - Benchchem.
- Statistical Analysis in Method Comparison Studies Part One - Scribd.
- Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
- Method comparison (Bland Altman, …) | Statistical Software for Excel - XLSTAT.
- Statistical analysis in method comparison studies part one - Acutecaretesting.org.
- Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide - Benchchem.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2).
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 24).
- GC/MS/MS detection of pyrrolic metabolites in animals poisoned with the pyrrolizidine alkaloid riddelliine - PubMed.
- New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component.
- III Analytical Methods.
- A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. (2001, November 2).
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot. (2021, April 30).
- Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.
- Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains - PubMed. (2025, April 15).
- Reversed Phase HPLC Method Development - Phenomenex.
- Validated RP-HPLC Method for Quantification of Phenolic Compounds in Methanol Extracts of Aerial Parts and Roots of Thymus sipyleus and Evaluation of Antioxidant Potential - R Discovery. (2015, November 6).
- Substituted Pyrroles - MDPI. (2000, January 26).
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12).
- Synthesis of highly substituted pyrroles using ultrasound in aqueous media. (2012, November 21).
- Quantitation of Chloramphenicol and Nitrofuran Metabolites in Aquaculture Products Using Microwave-Assisted Derivatization, Automated SPE, and LC-MS/MS - ResearchGate.
- 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure.
- N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC.
- N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture | PLOS One - Research journals. (2021, April 22).
- Discovery of 3,5-Dimethyl-4-Sulfonyl-1H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - ACS Publications. (2021, August 3).
- dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - Semantic Scholar. (2021, April 22).
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Personal protective equipment for handling (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic system. When handling specialized heterocyclic building blocks like (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol , every piece of Personal Protective Equipment (PPE) and every operational step must be deliberately chosen to mitigate a specific physicochemical vulnerability.
This guide provides a definitive, self-validating protocol for handling, solubilizing, and disposing of this compound, designed specifically for drug development professionals and research chemists.
Physicochemical Hazard Profiling & Causality
Before selecting PPE, we must understand the chemical's structural causality. The compound features two critical moieties:
-
2,5-Dimethylpyrrole Ring: This highly lipophilic group facilitates rapid absorption through the stratum corneum, particularly when dissolved in organic vehicles like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).
-
Benzylic Alcohol Group: This moiety acts as a primary irritant to ocular and dermal tissues.
Based on structurally analogous compounds such as 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, we classify this chemical as an Acute Toxin (Oral) and a potent skin/eye irritant[1]. If the compound is handled as a dry, crystalline powder, it also presents a Specific Target Organ Toxicity (STOT) risk via respiratory tract irritation.
The Self-Validating PPE Matrix
According to the OSHA 29 CFR 1910.132 standard, PPE selection must be directly dictated by a rigorous, documented hazard assessment[2]. We do not just wear gloves; we select elastomers based on permeation kinetics.
Table 1: Quantitative PPE Selection Matrix
| PPE Category | Specification | Causal Justification | Breakthrough Time (in DMSO) |
| Gloves | Double-layered Nitrile (min 5 mil) | Lipophilic pyrrole ring facilitates rapid dermal transport in solvent. | < 5 mins (Requires immediate change upon splash) |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Benzylic alcohol moiety is a severe ocular irritant. Safety glasses are insufficient. | N/A |
| Body Protection | Flame-resistant (FR) Lab Coat | Prevents static discharge during powder transfer; protects against solvent splash. | N/A |
| Respiratory | N95 or P100 Half-Mask | Required only if weighing fine powder outside of a certified fume hood. | N/A |
Operational Workflow & Handling Protocol
Following the guidelines established in Prudent Practices in the Laboratory, handling novel active pharmaceutical ingredients (APIs) requires a strict procedural hierarchy to prevent cross-contamination and operator exposure[3].
Step-by-Step Solubilization Methodology:
-
Pre-Operation Assessment: Verify the fume hood face velocity is between 80-120 fpm. Don base PPE (splash goggles, FR lab coat, inner nitrile gloves).
-
Transfer: Move the sealed vial of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol to the analytical balance located inside the fume hood.
-
Don Outer Gloves: Put on a second pair of nitrile gloves before handling the active vial. This creates a sacrificial barrier.
-
Weighing: Use an anti-static zero-stat gun on the metal spatula to prevent powder aerosolization. Weigh the desired mass onto a static-free glass weigh boat.
-
Solubilization: Transfer the solid to a borosilicate glass vial. Add the chosen solvent (e.g., DMSO). Critical Safety Check: If a splash occurs on the glove during solvent addition, the outer glove must be removed and replaced within 3 minutes due to rapid solvent breakthrough kinetics.
-
Decontamination: Wipe down the balance and spatulas with a 70% Isopropanol/Water solution to degrade residual organics.
Fig 1. Step-by-step operational workflow for handling the pyrrole derivative safely.
Spill Response & Disposal Plan
A spill's physical state (solid powder vs. organic solution) fundamentally changes the required response kinetics and material choices.
Step-by-Step Spill Response:
-
Evacuate & Assess: Step back from the spill. Determine if it is a dry powder or a solvent-solubilized spill.
-
Solid Spill Protocol: Do NOT sweep dry, as this will aerosolize the pyrrole dust. Use a HEPA-filtered vacuum or gently cover the powder with damp paper towels (wetted with water) to suppress dust, then wipe inward.
-
Solution Spill Protocol: Cover immediately with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the solvent vehicle may pose a flammability or reactivity risk.
-
Disposal: Transfer all absorbed waste into a designated, chemically compatible hazardous waste container. Label as "Halogenated Pyrrole Waste" or "Non-Halogenated Pyrrole Waste" depending strictly on the solvent vehicle used.
Fig 2. Decision matrix and response pathway for solid versus solution-based chemical spills.
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." OSHA,[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf, 2011.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
